6-amino-2H-1,4-benzoxazin-3(4H)-one

Thermal Stability Purity Assessment Process Chemistry

Batch variability in benzoxazinone intermediates undermines agrochemical and pharmaceutical synthesis. 6-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0) eliminates this: • ≥97% purity, mp 266-268°C ensures reproducible acylation, alkylation, and diazotization yields • 95% nitro reduction yield supports cost-effective flumioxazin and arylpiperazine derivative production • Density 1.344 g/cm³ provides supplementary QC benchmark for GMP-compliant manufacturing

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 89976-75-0
Cat. No. B113231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2H-1,4-benzoxazin-3(4H)-one
CAS89976-75-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
InChIKeyGEPGYMHEMLZMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2H-1,4-benzoxazin-3(4H)-one: Key Building Block


6-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS 89976-75-0) is a heterocyclic benzoxazinone derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. Its structure features a fused benzene-oxazine ring system bearing a primary aromatic amine at the 6-position, which serves as a versatile handle for further chemical transformations . This compound is a key intermediate in the synthesis of the commercial herbicide flumioxazin and is utilized as a building block for arylpiperazine derivatives targeting neurological disorders [1].

Agrochemical intermediate pathway: Direct precursor to flumioxazin herbicide synthesis.
CNS research building block: Arylpiperazine scaffold for receptor-targeted library synthesis.
Reliable reduction pathway: Efficient nitro-to-amine conversion supports supply consistency.
Multi-vendor purity specification: Consistent quality across suppliers reduces in-house QC workload.

6-Amino-2H-1,4-benzoxazin-3(4H)-one: Irreplaceable in Regulated Synthesis


In-class benzoxazinone compounds are not functionally interchangeable due to differences in reactivity profiles and regulatory acceptance. The 6-amino substituent confers distinct electronic and steric properties that directly influence reaction yields and selectivity in downstream processes such as acylation, alkylation, and diazotization . The compound's well-characterized physical properties—including melting point (266–268 °C), density (1.344 g/cm³), and high synthetic yield (95% from nitro reduction)—provide critical quality control benchmarks that generic alternatives may not meet, potentially compromising batch-to-batch consistency and regulatory compliance in pharmaceutical and agrochemical manufacturing .

Reactivity profile may differ
The 6-amino substituent alters electronic and steric properties; acylation, alkylation, and diazotization outcomes may not transfer to other benzoxazinones.
Physical property benchmarks may not match
Melting point, density, and crystallinity benchmarks used for QC in regulated synthesis may shift, affecting batch consistency assessments.
Regulatory acceptance may shift
Established industrial routes and patent literature are specific to this intermediate; alternative benzoxazinones may lack comparable documentation for agrochemical or CNS research programs.

6-Amino-2H-1,4-benzoxazin-3(4H)-one: Differentiating Evidence


Thermal Stability Advantage

The melting point of 6-amino-2H-1,4-benzoxazin-3(4H)-one (266–268 °C) is significantly higher than that of its direct precursor, 6-nitro-2H-1,4-benzoxazin-3(4H)-one (236–240 °C) . This 26–32 °C elevation is attributed to stronger intermolecular hydrogen bonding facilitated by the amino group and serves as a reliable indicator of product identity and purity. The higher melting point reduces the risk of thermal degradation during storage and processing, offering a practical advantage in large-scale synthetic operations.

Thermal Stability
Head-to-head
Melting point 266–268 °C vs. nitro precursor 236–240 °C (26–32 °C higher).
Elevated mp supports identity check and reduces thermal degradation risk.
Data to verify; source-specific review recommended.
Thermal Stability Purity Assessment Process Chemistry

Density Advantage for Processing

The density of 6-amino-2H-1,4-benzoxazin-3(4H)-one (1.344 g/cm³) is approximately 8.8% lower than that of its 6-nitro counterpart (1.474 g/cm³) . This reduction in density reflects the replacement of the heavy nitro group with a lighter amino group and can influence the compound's behavior in suspension, centrifugation, and solvent-based reaction work-ups. For procurement, a lower-density solid may offer advantages in shipping costs and ease of handling.

Density Advantage
Head-to-head
Density 1.344 g/cm³ vs. nitro analog 1.474 g/cm³ (8.8% lower).
Lower density may improve handling and shipping in kilogram-scale operations.
Calculated property; verify experimental values.
Physical Property Formulation Solubility

Efficient Reduction Route

Catalytic hydrogenation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one using 10% Pd/C in methanol affords the target 6-amino compound in 95% isolated yield . This compares favorably with the synthesis of the nitro precursor itself, which typically proceeds in 33–40% yield under standard conditions . The high-yielding reduction step ensures an efficient supply chain for the amino building block, making it a more economical and reliable choice than less accessible benzoxazinone derivatives.

Reduction Yield
Reported
95% isolated yield from nitro precursor via catalytic hydrogenation, compared to 33–40% yield for nitro precursor synthesis.
High-yield step supports cost-effective supply and reduced waste.
Cross-study comparable; verify under intended conditions.
Synthetic Efficiency Process Optimization Cost of Goods

Consistent Commercial Purity

Commercially available 6-amino-2H-1,4-benzoxazin-3(4H)-one is routinely supplied at ≥97% purity (HPLC) by multiple reputable vendors including Bidepharm, Leyan, and AKSci . This level of purity is essential for subsequent reactions, particularly those involving stoichiometric or catalytic use of the amine functionality. While the 6-nitro analog is also available at high purity (98% min.), the amino compound's consistent purity across suppliers reduces the need for in-house purification and streamlines the procurement process for research and development.

Commercial Purity
Reported
Routinely supplied at ≥97% (HPLC) across multiple vendors; nitro analog available at ≥98% (GC).
Consistent purity specification reduces in-house purification needs.
Vendor specifications reviewed; verify lot-specific COA.
Quality Control Reproducibility Procurement Specification

Key Intermediate for Flumioxazin

6-Amino-2H-1,4-benzoxazin-3(4H)-one is the direct chemical precursor to 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one, which is subsequently condensed with 3,4,5,6-tetrahydrophthalic anhydride to yield the commercial herbicide flumioxazin . Flumioxazin is a protoporphyrinogen oxidase (PPO) inhibitor with an annual market value exceeding $200 million [1]. This established industrial route differentiates the 6-amino compound from other benzoxazinone analogs that lack a clear path to commercial agrochemicals, thereby reducing supply chain risk and validating the compound's utility in large-scale manufacturing.

Flumioxazin Route
Class-level
Direct precursor to flumioxazin (PPO inhibitor herbicide) via established industrial pathway.
Documented industrial utility differentiates from analogs without commercial route.
Class-level inference; review specific process documentation.
Agrochemical Synthesis Herbicide Intermediate Industrial Application

Arylpiperazine Scaffold for CNS Disorders

6-Amino-2H-1,4-benzoxazin-3(4H)-one is explicitly claimed as a key intermediate in US Patent Application US2010/216783 A1 for the synthesis of arylpiperazine derivatives targeting schizophrenia, bipolar disorder, psychotic disorders, and autism [1]. The patent describes the use of this benzoxazinone scaffold to construct compounds with potential activity at serotonin and dopamine receptors. This patent-backed application distinguishes the 6-amino compound from other benzoxazinone derivatives that lack documented use in CNS drug discovery programs, providing a clear rationale for procurement in pharmaceutical research.

CNS Patent Use
Reported
Explicitly claimed in US patent for arylpiperazine derivatives targeting schizophrenia, bipolar disorder, and psychotic disorders.
Patent-backed scaffold supports CNS research procurement rationale.
Reported patent application; verify target engagement in relevant assays.
Medicinal Chemistry CNS Disorders Patent Literature

6-Amino-2H-1,4-benzoxazin-3(4H)-one: Key Application Scenarios


Flumioxazin Herbicide Intermediate

Procure 6-amino-2H-1,4-benzoxazin-3(4H)-one for the large-scale synthesis of flumioxazin, a protoporphyrinogen oxidase (PPO) inhibitor herbicide. The compound's 95% synthetic yield from nitro precursor ensures cost-effective access to this high-value agrochemical intermediate .

Arylpiperazine Libraries for CNS Disorders

Utilize the compound as a core scaffold for generating arylpiperazine derivatives targeting schizophrenia, bipolar disorder, and psychotic disorders, as described in US Patent US2010/216783 A1 [1].

Amine-Derived Library Synthesis

Employ the compound in high-throughput synthesis of amide, sulfonamide, and diazonium derivatives. Its consistent ≥97% purity across multiple vendors and well-defined physical properties (mp 266–268 °C, density 1.344 g/cm³) ensure reproducible reaction outcomes.

QC Reference Standard for Benzoxazinones

Use the compound as a reference standard for HPLC or GC method development due to its well-characterized retention time, distinct UV absorbance profile, and high purity. Its higher melting point (266–268 °C) relative to the nitro analog (236–240 °C) provides a simple identity check .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Documented industrial route
Process yield and purity consistency
CNS receptor-targeted library synthesis
Patent-backed scaffold
Receptor activity screening
High-throughput derivatization
Consistent multi-vendor purity specification
Reaction reproducibility assessment
Analytical reference standard
Well-characterized thermal and density properties
Identity and purity method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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